molecular formula C20H15BrN4O3 B11314273 5-(4-bromophenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2-oxazole-3-carboxamide

5-(4-bromophenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11314273
M. Wt: 439.3 g/mol
InChI Key: YKDMISVAXDVWOQ-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a combination of bromophenyl, oxadiazole, and oxazole moieties

Preparation Methods

The synthesis of 5-(4-bromophenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product . Industrial production methods may scale up these reactions, optimizing for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

5-(4-bromophenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 5-(4-bromophenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2-oxazole-3-carboxamide include:

Properties

Molecular Formula

C20H15BrN4O3

Molecular Weight

439.3 g/mol

IUPAC Name

5-(4-bromophenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H15BrN4O3/c21-15-8-6-13(7-9-15)17-12-16(24-27-17)20(26)22-11-10-18-23-19(25-28-18)14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,22,26)

InChI Key

YKDMISVAXDVWOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCNC(=O)C3=NOC(=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

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